2-Benzyloxyphenylboronic acid
Overview
Description
2-Benzyloxyphenylboronic acid, also known as 2-(Phenylmethoxy)benzeneboronic acid, is an organoboron compound with the molecular formula C13H13BO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyloxy group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
2-Benzyloxyphenylboronic acid is primarily used as a reactant in various chemical reactions
Mode of Action
The compound interacts with other reactants in a reaction environment through its boronic acid group. It is known to participate in Palladium complex-catalyzed selective hydroxylation , Palladium (II)-catalyzed oxidative Heck reactions , Metal-free electrophilic fluorination , and Suzuki-Miyaura cross-coupling reactions .
Biochemical Pathways
It plays a significant role in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The primary result of the action of this compound is the formation of new compounds through the reactions it participates in. For example, in Suzuki-Miyaura cross-coupling reactions, it helps form new carbon-carbon bonds .
Biochemical Analysis
Biochemical Properties
2-Benzyloxyphenylboronic acid is known to participate in several biochemical reactions. It has been used as a reactant in palladium complex-catalyzed selective hydroxylation, palladium (II)-catalyzed oxidative Heck reactions, metal-free electrophilic fluorination, and Suzuki-Miyaura cross-coupling reactions
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, this compound acts as a nucleophile, being transferred from boron to palladium during the transmetalation step .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them suitable for use in various reactions .
Metabolic Pathways
Boronic acids are known to participate in various metabolic processes, often acting as enzyme inhibitors or activators .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyloxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromophenol with benzyl bromide in the presence of a base to form 2-benzyloxybromobenzene. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and catalyst concentration are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Phenols.
Reduction: Hydroxyl-substituted phenyl compounds.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
2-Benzyloxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Biphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: 2-Benzyloxyphenylboronic acid is unique due to the presence of the benzyloxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the benzyloxy group provides additional steric and electronic effects, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
(2-phenylmethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAIDINWZOCYQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378308 | |
Record name | 2-Benzyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190661-29-1 | |
Record name | 2-Benzyloxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-(benzyloxy)phenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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